molecular formula C28H42N6O12 B11516357 Tetra-tert-butyl 2,2'-[6-(prop-2-en-1-ylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate)

Tetra-tert-butyl 2,2'-[6-(prop-2-en-1-ylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate)

Cat. No.: B11516357
M. Wt: 654.7 g/mol
InChI Key: USENYOYQFPAMHA-UHFFFAOYSA-N
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Description

Tetra-tert-butyl 2,2’-[6-(prop-2-en-1-ylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate) is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-tert-butyl 2,2’-[6-(prop-2-en-1-ylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate) typically involves multiple steps. The starting materials often include commercially available compounds, which undergo a series of reactions such as alkylation, nitration, and condensation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-quality product .

Chemical Reactions Analysis

Types of Reactions

Tetra-tert-butyl 2,2’-[6-(prop-2-en-1-ylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, Tetra-tert-butyl 2,2’-[6-(prop-2-en-1-ylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms .

Medicine

In medicine, the compound’s derivatives may be explored for their therapeutic potential. For instance, modifications to its structure could lead to the development of new drugs with specific biological activities .

Industry

In industrial applications, Tetra-tert-butyl 2,2’-[6-(prop-2-en-1-ylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate) can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism by which Tetra-tert-butyl 2,2’-[6-(prop-2-en-1-ylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and processes. The compound’s structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and nitropropanedioate esters. Examples are:

Uniqueness

What sets Tetra-tert-butyl 2,2’-[6-(prop-2-en-1-ylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate) apart is its combination of tert-butyl groups and a triazine ring, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C28H42N6O12

Molecular Weight

654.7 g/mol

IUPAC Name

ditert-butyl 2-[4-[1,3-bis[(2-methylpropan-2-yl)oxy]-2-nitro-1,3-dioxopropan-2-yl]-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]-2-nitropropanedioate

InChI

InChI=1S/C28H42N6O12/c1-14-15-29-22-31-16(27(33(39)40,18(35)43-23(2,3)4)19(36)44-24(5,6)7)30-17(32-22)28(34(41)42,20(37)45-25(8,9)10)21(38)46-26(11,12)13/h14H,1,15H2,2-13H3,(H,29,30,31,32)

InChI Key

USENYOYQFPAMHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC(=NC(=N1)NCC=C)C(C(=O)OC(C)(C)C)(C(=O)OC(C)(C)C)[N+](=O)[O-])(C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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